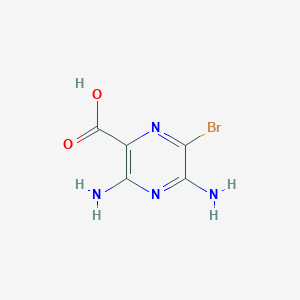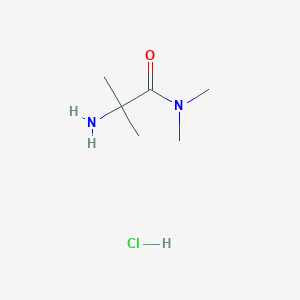![molecular formula C17H27BrClNO B1441127 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219961-16-6](/img/structure/B1441127.png)
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
“3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H27BrClNO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is 376 . The exact structure is not provided in the sources, but it can be inferred from the molecular formula.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Some research has focused on the synthesis of related compounds, exploring different chemical reactions and conditions. For example, Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent for metabolic studies using a series of chemical reactions, including Grignard reaction and hydrogenolysis (Nakatsuka et al., 1981).
- Chemical Analysis and Characterization : Other studies have involved the characterization of compounds using various analytical techniques. For instance, the research by Stevens and Kimpe (1993) synthesized Stenusine, a compound with a structure similar to 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine, and analyzed it using methods like NMR spectroscopy (Stevens & Kimpe, 1993).
Applications in Drug Development
- Potential as Therapeutic Agents : Research has also investigated compounds with structures related to 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine for their potential in drug development. For example, Dimmock et al. (1998) synthesized and evaluated a series of compounds, including piperidines, for their cytotoxicity toward various cancer cells, highlighting the potential of such compounds in cancer therapy (Dimmock et al., 1998).
Material Science and Polymer Research
- Copolymer Synthesis : In material science, there's research on the copolymerization of related compounds. Kharas et al. (2016) focused on the copolymerization of various ethylenes, including those with bromo and piperidine groups, with styrene, indicating applications in creating novel polymers (Kharas et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-6-7-16(15(18)11-14)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMYOJDNJHKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
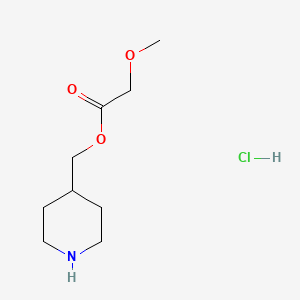
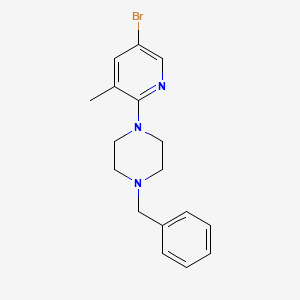

![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
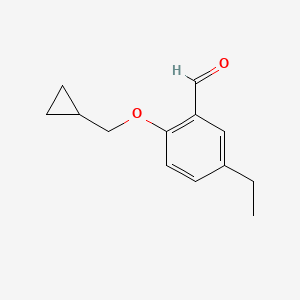
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
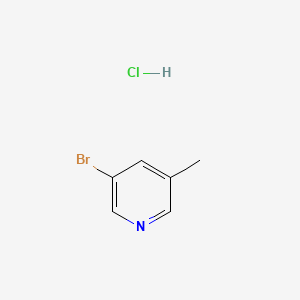
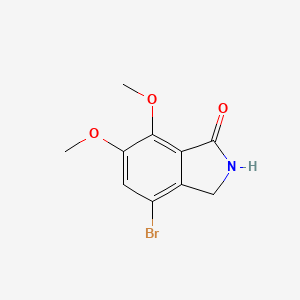
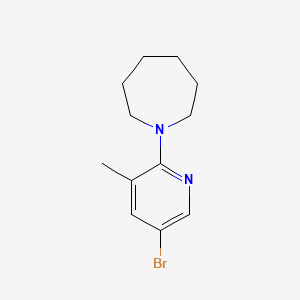
![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
